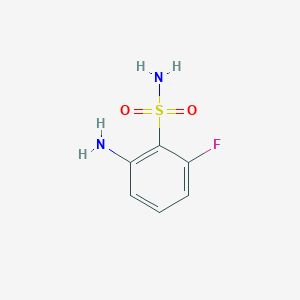

2-Amino-6-fluorobenzenesulfonamide

Description

Significance of Fluorinated Sulfonamide Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The introduction of fluorine into drug candidates can significantly alter their physicochemical and biological properties. researchgate.net Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. researchgate.net When combined with the sulfonamide group, a well-established pharmacophore known for its diverse biological activities, the resulting fluorinated sulfonamide scaffold becomes a highly sought-after structural motif in drug discovery. researchgate.net

Sulfonamides themselves are integral to a wide array of pharmaceuticals, exhibiting antibacterial, anticancer, and anti-inflammatory properties, among others. researchgate.netgoogle.com The strategic placement of fluorine atoms on the aromatic ring of a sulfonamide can fine-tune its electronic properties and conformational preferences, which can lead to more potent and selective drug candidates. researchgate.net This synergy between the fluorine atom and the sulfonamide group has made fluorinated sulfonamides a cornerstone in the design of modern therapeutic agents. researchgate.net

Overview of Key Academic Research Trajectories for 2-Amino-6-fluorobenzenesulfonamide

The primary research trajectory for this compound is its application as a key building block in the synthesis of complex heterocyclic compounds, most notably in the development of protein kinase inhibitors. chemicalbook.comed.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. ed.ac.uk Consequently, the development of potent and selective kinase inhibitors is a major focus of modern medicinal chemistry.

A prominent example of the utility of a closely related analogue of this compound is in the synthesis of Dabrafenib, a potent inhibitor of BRAF kinase used in the treatment of certain types of cancer. chemicalbook.comchemicalbook.comgoogle.com While the exact starting material in some documented syntheses is a protected form, 3-amino-2-fluorophenyl carbamate (B1207046), the core reaction involves the formation of a sulfonamide bond with a difluorobenzenesulfonyl chloride, highlighting the importance of the 2-amino-6-fluorophenylsulfonamide structural motif. google.com

Table 2: Exemplary Synthetic Application in Kinase Inhibitor Scaffolds

| Step | Reactants | Key Transformation | Relevance of the Fluorinated Sulfonamide Moiety |

| 1 | 3-Amino-2-fluorophenyl carbamate (or similar aniline) and 2,6-Difluorobenzenesulfonyl chloride | Formation of a sulfonamide bond | Introduction of the key fluorinated sulfonamide scaffold |

| 2 | The resulting sulfonamide and a substituted pyrimidine | Condensation reaction to build the heterocyclic core | The amino group of the original aniline (B41778) is now part of the core structure |

| 3 | Further elaboration of the heterocyclic system | Cyclization and substitution reactions | The fluorinated benzenesulfonamide (B165840) portion remains a critical part of the final molecule, influencing its binding properties |

This strategic use of this compound and its close analogues in the synthesis of targeted therapeutics underscores its significance in academic and industrial research. The ability to readily incorporate this fluorinated sulfonamide scaffold allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds in the quest for new and more effective medicines.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFGOCSYBRXBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparation Approaches for 2 Amino 6 Fluorobenzenesulfonamide and Its Analogs

General Strategies for Sulfonamide Moiety Construction

The sulfonamide functional group is a cornerstone in medicinal chemistry, and its synthesis has been extensively studied. Methodologies range from classical approaches to modern, more sophisticated techniques that offer greater efficiency and substrate scope.

Classical Approaches to Sulfonamide Bond Formation

The most traditional and widely employed method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This nucleophilic substitution reaction is a robust and versatile method for forming the S-N bond. The synthesis of 2-aminobenzenesulfonamide (B1663422), a precursor to the target molecule, can be achieved through the reduction of 2-nitrobenzenesulfonamide, which is prepared from 2-nitrobenzenesulfonyl chloride and ammonia.

Another classical route involves the chlorosulfonylation of an aromatic ring followed by amination. However, this method can be harsh and may not be suitable for substrates with sensitive functional groups.

| Reaction | Reactants | Conditions | Product | Notes |

| Sulfonamide Formation | Sulfonyl chloride, Amine | Base (e.g., pyridine, triethylamine) | Sulfonamide | A widely applicable and fundamental method. |

| Chlorosulfonylation | Aromatic compound, Chlorosulfonic acid | Often neat or in a chlorinated solvent | Arylsulfonyl chloride | Can lead to regioisomeric mixtures. |

| Amination of Sulfonyl Chloride | Arylsulfonyl chloride, Ammonia or Amine | Aqueous or organic solvent | Arylsulfonamide | A common subsequent step to chlorosulfonylation. |

Modern Synthetic Advancements in Sulfonamide Synthesis

Recent years have witnessed the development of more advanced and milder methods for sulfonamide synthesis, often employing transition metal catalysis. These methods offer advantages in terms of functional group tolerance, reaction conditions, and the ability to utilize a broader range of starting materials.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, and this has been extended to the synthesis of N-arylsulfonamides. For instance, the coupling of aryl halides or triflates with sulfonamides can be achieved using palladium catalysts with specialized ligands. Copper-catalyzed N-arylation of sulfonamides with arylboronic acids is another significant advancement.

Furthermore, methods utilizing sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), have been developed to avoid the use of gaseous sulfur dioxide. These reagents allow for the one-pot synthesis of sulfonamides from aryl halides.

| Method | Catalysis/Reagent | Substrates | Key Features |

| Palladium-catalyzed N-arylation | Pd catalyst, Ligand (e.g., Buchwald-Hartwig type) | Aryl halides/triflates, Sulfonamides | Good functional group tolerance, broad scope. |

| Copper-catalyzed N-arylation | Cu catalyst | Arylboronic acids, Sulfonamides | Milder conditions compared to some Pd-catalyzed systems. |

| Use of SO₂ Surrogates | DABSO | Aryl halides, Amines | Avoids handling of gaseous SO₂, allows for one-pot procedures. |

Strategic Introduction of the Fluorine Atom

The introduction of a fluorine atom into an aromatic ring can significantly modulate the physicochemical and biological properties of a molecule. The regioselective installation of fluorine, particularly at a sterically hindered position such as ortho to two other substituents, is a formidable synthetic challenge.

Electrophilic Fluorination Reagents and Controlled Reaction Conditions

Electrophilic fluorination is a common strategy for introducing fluorine into electron-rich aromatic systems. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are widely used "F+" sources. The regioselectivity of electrophilic fluorination is governed by the electronic and steric properties of the substituents already present on the aromatic ring. In the context of synthesizing 2-amino-6-fluorobenzenesulfonamide, direct fluorination of a 2-aminobenzenesulfonamide derivative would likely lead to a mixture of products due to the activating and ortho-, para-directing nature of the amino group.

To achieve the desired regioselectivity, a directing group strategy is often employed. For instance, a removable directing group can be installed on the amino group to direct the electrophilic fluorination to the ortho position.

| Reagent | Abbreviation | Typical Substrates | Reaction Conditions |

| N-Fluorobenzenesulfonimide | NFSI | Electron-rich arenes, enolates | Often requires a catalyst or specific solvent system. |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electron-rich arenes, various nucleophiles | Typically used in polar solvents like acetonitrile. |

Nucleophilic Fluorination Techniques and Their Application

Nucleophilic fluorination provides an alternative approach, particularly for the introduction of fluorine into non-activated aromatic rings. The Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate salt, is a classical method for this transformation. This could be a viable strategy starting from a 2,6-disubstituted aniline (B41778) precursor.

Modern advancements in nucleophilic aromatic substitution (SNA) reactions have expanded the scope of nucleophilic fluorination. Palladium- and copper-catalyzed fluorination of aryl halides and triflates with fluoride (B91410) sources like CsF or KF have become powerful methods.

| Reaction | Key Reagent | Precursor | Notes |

| Schiemann Reaction | HBF₄ or NaBF₄ | Aryl diazonium salt | A classical but still useful method. |

| Nucleophilic Aromatic Substitution (SNA) | Fluoride source (e.g., KF, CsF) | Activated aryl halide | Requires an electron-withdrawing group ortho or para to the leaving group. |

| Transition-Metal-Catalyzed Fluorination | Pd or Cu catalyst, Fluoride source | Aryl halide/triflate | Broader substrate scope than traditional SNA. |

Regioselective Fluorination Strategies

Achieving the specific 2-amino-6-fluoro substitution pattern on a benzenesulfonamide (B165840) core requires a sophisticated regioselective strategy. A plausible approach would involve the use of a directing group to control the position of fluorination.

One potential synthetic route could start with a protected 2-aminobenzenesulfonamide. The protecting group on the amine could also function as a directing group for ortho-C-H activation and subsequent fluorination. For example, a picolinamide directing group has been shown to facilitate ortho-C-H functionalization of anilines.

Alternatively, a strategy involving directed ortho-metalation (DoM) could be employed. A suitable directing group on the sulfonamide nitrogen or the amino group could facilitate lithiation at the ortho position, followed by quenching with an electrophilic fluorine source.

Another approach could involve the synthesis of 2,6-disubstituted anilines as key intermediates. For example, starting with a readily available 2,6-dihaloaniline, one halogen could be selectively converted to the amino group and the other to the fluorine atom through a series of functional group interconversions. The sulfonamide moiety could then be introduced at a later stage. The synthesis of 6-fluoronorepinephrine, for instance, has been achieved from a fluorinated benzaldehyde precursor, highlighting the strategy of building the molecule with the fluorine atom already in place.

Ultimately, the successful synthesis of this compound hinges on the careful selection of starting materials and a multi-step sequence that precisely controls the regiochemical outcome of each reaction.

Methods for Incorporating the Amino Group

The introduction of an amino group onto the fluorinated benzene (B151609) ring is a critical step in the synthesis of the target compound. The position of the amino group ortho to the fluorine atom and meta to the sulfonamide group dictates the choice of synthetic strategy. Two primary approaches are considered: direct amination via nucleophilic substitution and the transformation of a precursor functional group, most commonly a nitro group.

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing an amino group onto an activated aromatic ring. In this reaction, a nucleophile (an amine) displaces a leaving group on the aryl system. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

For the synthesis of this compound, a suitable precursor would be a 2,6-difluorobenzenesulfonamide derivative. The presence of two electron-withdrawing fluorine atoms and a sulfonamide group activates the aromatic ring towards nucleophilic attack. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which facilitates the initial nucleophilic attack. semanticscholar.org

The general reaction is as follows:

An amine, such as ammonia or a protected amine equivalent, can selectively displace one of the fluorine atoms. The regioselectivity of the substitution is influenced by the combined electronic effects of the existing substituents. While SNAr on polyfluoroarenes is a well-established method for C-N bond formation, doi.org achieving high regioselectivity can be challenging and may depend on precise control of reaction conditions such as solvent, temperature, and the nature of the nucleophile. organic-chemistry.org

While diazotization is a key transformation in aromatic chemistry, it is a process that begins with a primary aromatic amine to form a diazonium salt, which is then substituted. Therefore, it is not a direct method for introducing an amino group. slideshare.net The most prevalent and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group .

This strategy involves the initial synthesis of a nitro-containing precursor, such as 2-fluoro-6-nitrobenzenesulfonamide. The nitro group is strongly electron-withdrawing, which also serves to activate the ring for other potential substitutions. This nitro-precursor is then reduced to the corresponding primary amine. A wide variety of reagents are effective for this transformation, offering good yields and functional group tolerance. organic-chemistry.org

Commonly used reducing agents include:

Metals in acidic media: Tin(II) chloride (SnCl₂) in hydrochloric acid or ethanol is a classic and effective method for this reduction. researchgate.net Iron (Fe) or Zinc (Zn) in acidic conditions are also widely used on an industrial scale.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel is a clean and efficient method.

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst can also be used. nih.gov

The reduction of the nitro group is typically the final step in the sequence, as the resulting amino group is a strong activating group that could interfere with earlier electrophilic or nucleophilic substitution steps.

| Reagent/System | Conditions | Typical Yield | Reference |

| SnCl₂·2H₂O | EtOH, reflux | High (e.g., 99%) | researchgate.net |

| Fe / HCl | Aqueous, heat | Good to Excellent | organic-chemistry.org |

| H₂, Pd/C | Various solvents, RT | High | organic-chemistry.org |

| Hydrazine, Fe/Al₂O₃ | Microwave | Good | nih.gov |

| This is an interactive data table. Click on the headers to sort. |

Integrated Synthetic Routes for this compound

The synthesis of this compound is inherently a multi-step process that requires careful planning of the order of reactions to ensure correct regiochemistry and functional group compatibility.

A logical and commonly employed synthetic route starts from commercially available fluorinated nitrobenzenes. One such plausible pathway begins with 1,3-difluoro-2-nitrobenzene .

The sequence is as follows:

Sulfonylation: The first step is the introduction of a sulfonic acid group or its derivative. This can be challenging to achieve directly with high regioselectivity. An alternative is to introduce a sulfhydryl (-SH) or related group which can then be oxidized.

Formation of Sulfonyl Chloride: A more common approach begins with a precursor aniline. For example, starting with 5-fluoro-2-nitrophenylamine, a Sandmeyer-type reaction can be used to convert the amine to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield the sulfonyl chloride. researchgate.net

Amination to form Sulfonamide: The resulting sulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide group.

Nitro Group Reduction: The final step is the reduction of the nitro group to the target amino group, using one of the methods described in section 2.3.2, such as SnCl₂. researchgate.net

An illustrative synthetic scheme based on this logic is shown below:

researchgate.net

researchgate.netThis sequence strategically uses the directing effects of the substituents at each stage to control the position of incoming groups and concludes with the reduction of the robust nitro group.

Modern synthetic chemistry emphasizes efficiency, waste reduction, and operational simplicity, which has led to the development of one-pot and cascade (or tandem) reactions. nih.gov In a one-pot synthesis, reactants are subjected to successive reaction conditions in a single vessel, avoiding the isolation of intermediates. Cascade reactions involve a series of intramolecular or intermolecular transformations that occur sequentially without changing the reaction conditions. nih.gov

While a specific, fully integrated one-pot synthesis of this compound from simple precursors is not widely documented in the literature, the principles can be applied to combine several steps of the synthesis. For instance, a one-pot procedure has been developed for the synthesis of sulfonamides directly from aromatic carboxylic acids and amines. nih.govnih.gov This process involves the conversion of the acid to a sulfonyl chloride, followed by in-situ amination. nih.gov

A hypothetical tandem process for a related structure could involve a SnCl₂-promoted reaction that initiates with the reduction of a nitro group, followed by a subsequent intramolecular condensation or cyclization. Applying this to the synthesis of the target compound, one could envision a process where the formation of the sulfonamide and the reduction of the nitro group occur in a single pot under compatible conditions, although this would require careful optimization of reagents and conditions to prevent cross-reactivity.

Catalytic Approaches in the Synthesis of Fluorinated Sulfonamides

Catalysis offers milder reaction conditions, improved yields, and enhanced selectivity in organic synthesis. Several steps in the preparation of fluorinated sulfonamides can benefit from catalytic methods.

Formation of the Sulfonamide Bond: Traditionally, sulfonamides are formed from highly reactive sulfonyl chlorides. Modern catalytic methods often utilize more stable sulfonyl fluorides as precursors.

Lewis Acid Catalysis: Calcium triflimide [Ca(NTf₂)₂] has been shown to act as a Lewis acid to activate sulfonyl fluorides, facilitating their reaction with a wide range of amines to form sulfonamides in good yields.

Copper/Lewis Acid Relay Catalysis: A biomimetic system using a copper catalyst in conjunction with a Lewis acid can achieve the synthesis of sulfonyl fluorides and primary sulfonamides from disulfides.

Formation of the C-N Bond: Catalysis is also employed in nucleophilic amination reactions.

Photoredox Catalysis: Organic photoredox catalysts can enable the nucleophilic aromatic substitution on unactivated fluoroarenes, including electron-rich systems that are typically poor substrates for traditional SNAr. nih.gov This method can be used for C-N bond formation with various nucleophiles under mild conditions. nih.gov

These catalytic approaches represent the forefront of synthetic methodology, providing more efficient and sustainable routes to complex molecules like this compound.

Transition Metal-Catalyzed (e.g., Palladium-catalyzed C–H Activation) Methods

Transition metal-catalyzed reactions, particularly those utilizing palladium, have become a powerful tool for the functionalization of C–H bonds, offering a direct and atom-economical route to complex molecules. rsc.orgnih.gov The synthesis of substituted sulfonamides, including analogs of this compound, can be achieved through directed C–H activation. This strategy typically involves a directing group on the substrate that coordinates to the metal center, bringing the catalyst into close proximity to a specific C–H bond for selective activation. nih.gov

In the context of synthesizing arylsulfonamides, an amide or a similar nitrogen-containing functional group can serve as the directing group to guide the palladium catalyst to an ortho C–H bond. The general mechanism involves the formation of a palladacycle intermediate, which then reacts with a coupling partner. For C–N bond formation, this can involve an amination agent. The first instances of amide-directed, palladium-catalyzed intermolecular C–H aminations have been developed using N-fluorobenzenesulfonimide (NFSI) as a nitrogen source. latrobe.edu.au This approach represents a novel pathway for directed aromatic C–H amination.

The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. The process begins with the coordination of the palladium catalyst to the directing group, followed by C–H activation to form a stable five- or six-membered palladacycle. This intermediate is then oxidized from Pd(II) to a high-valent Pd(IV) species by an oxidant or the coupling partner itself. The final step is the reductive elimination of the Pd(IV) intermediate, which forms the desired C–N bond and regenerates the active Pd(II) catalyst. The choice of oxidant, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity. DFT calculations have been instrumental in modeling potential mechanisms for C–F and C-H bond activation, suggesting that competing pathways can be in operation. nih.govchemrxiv.org

Table 1: Representative Conditions for Palladium-Catalyzed C–H Amination

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, Pd(TFA)₂ |

| Ligand | Often ligandless, or simple phosphines/N-heterocyclic carbenes |

| Nitrogen Source | N-Fluorobenzenesulfonimide (NFSI), Carbamates, Acetamides |

| Oxidant | K₂S₂O₈, Oxone®, Hypervalent iodine reagents |

| Solvent | Dichloroethane (DCE), Acetic Acid (AcOH), Trifluoroethanol (TFE) |

| Temperature | 80–120 °C |

Copper-Catalyzed Amination and Fluorination Processes

Copper-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-heteroatom bonds, including C–N and C–F bonds. nih.gov These methods are highly relevant for the synthesis of this compound and its analogs, as they provide pathways to introduce both the amino and fluoro substituents onto the aromatic ring.

Copper-Catalyzed Amination (Ullmann Condensation)

The copper-catalyzed amination of aryl halides, often referred to as the Ullmann condensation or Ullmann-type coupling, is a classic method for forming C–N bonds. nih.gov Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of highly efficient catalytic systems that operate under milder conditions. nih.govacs.org These improved systems typically employ a copper(I) salt (e.g., CuI, Cu₂O, or CuBr) in combination with a ligand. The ligand, often a diamine, amino acid, or N-heterocyclic carbene, plays a critical role by stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. chemistryviews.org The reactions are generally tolerant of a wide range of functional groups and can be used with various nitrogen nucleophiles, including ammonia, primary amines, and secondary amines. acs.org The use of aqueous or liquid ammonia allows for the direct synthesis of primary anilines from aryl halides, which is a direct approach to installing the amino group. acs.orgresearchgate.net

Copper-Catalyzed Fluorination

The introduction of fluorine onto an aromatic ring via copper catalysis is a more recent but rapidly developing field. Synthesizing aryl fluorides is challenging due to the low nucleophilicity and high solvation energy of the fluoride ion, as well as the strength of the C–F bond, which makes reductive elimination from a metal center difficult. nih.govacs.org Copper-mediated fluorination often requires high reaction temperatures (≥140 °C) and specific fluoride sources, such as silver fluoride (AgF) or potassium fluoride (KF). nih.gov The proposed mechanism often involves the oxidative addition of an aryl halide to a Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination to form the C–F bond. rsc.org The efficiency of these reactions can be highly dependent on the choice of ligand, solvent, and the nature of the aryl precursor, with aryl iodides being the most reactive. acs.org Recent developments include photochemical methods that allow the reaction to proceed at room temperature. nih.gov

Table 2: General Conditions for Copper-Catalyzed Cross-Coupling Reactions

| Reaction Type | Parameter | Typical Conditions |

| Amination | Catalyst | CuI, Cu₂O, Cu(OAc)₂ |

| Ligand | L-proline, 1,10-Phenanthroline, N,N'-diaryl diamines | |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | |

| Solvent | DMSO, DMF, Toluene | |

| Temperature | 80–130 °C | |

| Fluorination | Catalyst/Mediator | CuI, (MeCN)₄CuBF₄, (tBuCN)₂CuOTf |

| Fluoride Source | AgF, KF, CsF | |

| Ligand | Pyridine, N-heterocyclic carbenes (for catalytic systems) | |

| Solvent | DMF, Dioxane | |

| Temperature | 110–160 °C |

Organocatalysis in Fluorination and Amination Reactions

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. For the synthesis of fluorinated and aminated compounds, organocatalysis offers unique advantages, including mild reaction conditions and the potential for high enantioselectivity. nih.gov

Organocatalytic Fluorination

Asymmetric fluorination using organocatalysts typically involves the activation of a carbonyl compound by a chiral amine catalyst (e.g., a derivative of proline or an imidazolidinone) to form a nucleophilic enamine intermediate. princeton.edu This enamine then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce a fluorine atom. princeton.educhemicalbook.com This strategy has been highly successful for the α-fluorination of aldehydes and ketones. princeton.edu While the direct enantioselective fluorination of an unactivated aromatic ring is not a standard transformation in organocatalysis, this methodology is crucial for preparing chiral fluorinated building blocks that can be further elaborated to form complex molecules. chimia.ch For instance, an organocascade reaction can be employed to generate chiral β-fluoroamines from simple achiral starting materials in a single step. nih.govjohnshopkins.edu

Organocatalytic Amination

Similar to fluorination, organocatalytic amination often proceeds through enamine or iminium ion activation. The asymmetric Michael addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by chiral organocatalysts like thioureas or diarylprolinol silyl ethers, is a well-established method for creating C–N bonds. nih.gov Another key strategy is the α-amination of carbonyl compounds, where an enamine intermediate reacts with an electrophilic nitrogen source (e.g., a diazenedicarboxylate). These methods provide access to chiral amines and amino acid derivatives, which are valuable precursors for more complex structures. While direct organocatalytic amination on an aromatic ring is challenging, these techniques are vital for synthesizing chiral aminated synthons.

Table 3: Key Components in Organocatalytic Fluorination and Amination

| Reaction Type | Catalyst Type | Activation Mode | Reagent |

| Fluorination | Chiral secondary amines (e.g., Proline derivatives, Imidazolidinones) | Enamine catalysis | Electrophilic F⁺ source (e.g., NFSI, Selectfluor) |

| Amination | Chiral secondary amines, Thioureas, Brønsted acids | Enamine/Iminium catalysis | Electrophilic N source (e.g., Azodicarboxylates) |

| Aminofluorination | Chiral secondary amines | Organocascade (Iminium then Enamine) | Amine nucleophile and Electrophilic F⁺ source |

Scalability and Process Optimization Considerations in Academic Synthesis

The transition of a synthetic route from a small-scale academic laboratory setting to a larger, kilogram-scale production involves significant challenges in scalability and process optimization. acs.org For the advanced methodologies discussed, such as palladium-catalyzed C–H activation and copper-catalyzed cross-coupling, several factors must be carefully considered to ensure the process is practical, safe, efficient, and reproducible. acs.orgresearchgate.net

Key Optimization Parameters:

Catalyst Loading: In academic settings, catalyst loadings of 1–10 mol% are common. For large-scale synthesis, minimizing the amount of expensive and potentially toxic transition metal catalyst is a primary goal. This requires extensive screening of reaction conditions to maintain high yield and selectivity at lower catalyst loadings (ideally <0.1 mol%).

Ligand Selection: The choice of ligand is critical for catalyst stability and activity. On a larger scale, the cost, availability, and air/moisture stability of the ligand become important considerations. Ligandless systems or those using simple, inexpensive ligands are often preferred. rsc.org

Solvent and Reagent Choice: Solvents used in discovery chemistry, such as chlorinated solvents (e.g., DCE) or ethers (e.g., dioxane), may be unsuitable for large-scale production due to safety, environmental, and cost concerns. Process optimization often involves finding alternative, "greener" solvents like 2-MeTHF, DMSO, or even water. kzoo.edu Similarly, expensive or hazardous reagents may need to be replaced with more practical alternatives.

Reaction Concentration and Temperature Control: Large-scale reactions are typically run at higher concentrations to maximize reactor throughput. However, this can affect reaction kinetics, solubility, and heat transfer. Effective temperature control is crucial, as exothermic or endothermic events that are manageable on a small scale can become significant safety hazards in large reactors.

Work-up and Purification: Purification by column chromatography, a common practice in academic labs, is generally not feasible for multi-kilogram production. acs.org The process must be optimized to yield a product that can be isolated and purified through crystallization, extraction, or distillation. This often requires careful control of the reaction to minimize the formation of impurities that are difficult to separate.

Robustness and Reproducibility: A scalable process must be robust, meaning it is insensitive to small variations in reaction parameters such as temperature, reaction time, and reagent quality. Ensuring batch-to-batch reproducibility is essential for reliable manufacturing.

Developing a scalable process for synthesizing complex molecules like this compound requires a shift in focus from solely maximizing yield to a holistic approach that balances yield, purity, cost, safety, and environmental impact. acs.orgacs.org

Chemical Reactivity, Transformation Mechanisms, and Derivatization Strategies of 2 Amino 6 Fluorobenzenesulfonamide

Reactivity of the Aromatic Amino Group

The primary aromatic amino group is a versatile handle for a range of chemical modifications, including electrophilic reactions and the formation of diazonium salts.

Electrophilic Reactions and Derivatizations (e.g., Amidation, Acylation)

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. This reactivity is fundamental to derivatization strategies such as amidation and acylation. nih.govmdpi.com

Amidation: The reaction of 2-Amino-6-fluorobenzenesulfonamide with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) leads to the formation of an amide bond. nih.govmdpi.com This transformation is a common strategy in organic synthesis to introduce a wide array of functionalities. researchgate.net The reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. mdpi.com Lewis acid catalysts can be employed to facilitate these reactions, particularly with unprotected amino acids. nih.govresearchgate.net

Acylation: Similar to amidation, acylation involves the introduction of an acyl group onto the amino nitrogen. This can be achieved using various acylating agents. The acylation of amines with activated carboxylic acids is a prevalent method for amide synthesis due to the stability and availability of the starting materials. nih.gov

The table below summarizes common electrophilic reactions involving the amino group.

| Reaction Type | Reagent | Product | Significance |

| Amidation | Carboxylic Acid/Derivative | N-Acyl-2-amino-6-fluorobenzenesulfonamide | Introduction of diverse functional groups |

| Acylation | Acyl Halide/Anhydride | N-Acyl-2-amino-6-fluorobenzenesulfonamide | Formation of stable amide linkages |

Formation of Diazonium Intermediates for Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). libretexts.orgyoutube.com The resulting diazonium salt is a highly versatile intermediate in organic synthesis. numberanalytics.com

Diazonium salts are valuable because the dinitrogen group (N₂) is an excellent leaving group, allowing for its replacement with a variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. chemguide.co.uk Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are often colored and find use as dyes. libretexts.orgyoutube.com

The general scheme for diazotization and subsequent coupling is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O numberanalytics.com

Azo Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

These reactions are a cornerstone of aromatic chemistry, enabling the synthesis of a wide array of substituted aromatic compounds. numberanalytics.com The reactivity of the diazonium ion as an electrophile is central to these transformations. libretexts.org

Reactivity of the Aromatic Fluorine Atom

The fluorine atom attached to the benzene (B151609) ring significantly influences the molecule's reactivity, primarily through nucleophilic aromatic substitution and by directing incoming electrophiles in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene Ring

The high electronegativity of the fluorine atom makes the aromatic ring electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNA_r). mdpi.com In an SNA_r reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. nih.govnih.gov The presence of electron-withdrawing groups, such as the sulfonamide group, further enhances the susceptibility of the ring to nucleophilic attack. researchgate.net

This reactivity allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, onto the aromatic ring. mdpi.comrsc.org The reaction conditions for SNA_r on fluoroarenes can be relatively mild, and photoredox catalysis has emerged as a method to facilitate these transformations on unactivated fluoroarenes. nih.gov

Directing Effects in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct the position of the incoming electrophile. Halogens, including fluorine, are generally considered deactivating yet ortho-, para-directing. youtube.comresearchgate.net

Inductive Effect: Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. researchgate.netquora.com

Resonance Effect: The lone pairs on the fluorine atom can be delocalized into the aromatic π-system (resonance effect), which increases electron density at the ortho and para positions. researchgate.netquora.com

While the inductive effect of halogens is generally stronger than their resonance effect, making them deactivators, the resonance effect still directs incoming electrophiles to the ortho and para positions. youtube.comresearchgate.net Therefore, in an EAS reaction on this compound, the amino and fluoro groups would direct incoming electrophiles to specific positions on the ring. The powerful activating and ortho-, para-directing effect of the amino group will likely dominate the directing effects.

The table below outlines the directing effects of the substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | -I (weak) | +R (strong) | Activating | Ortho, Para |

| -F | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

| -SO₂NH₂ | -I, -R | - | Deactivating | Meta |

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is generally considered to be chemically robust. nih.gov However, it can undergo certain reactions under specific conditions. For instance, the hydrogen atom on the nitrogen can be deprotonated by a strong base, and the resulting anion can participate in further reactions. The sulfonamide group is a key structural feature in many pharmaceutical compounds. nih.gov While generally stable, some studies have explored the reduction of benzenesulfonamides to disulfides under specific conditions, such as treatment with hydrogen bromide in acetic acid. nih.gov The N4 arylamine group is a key determinant in the allergic response to some sulfonamide drugs, a feature absent in non-antibiotic sulfonamides. nih.govresearchgate.net

N–H Insertion Reactions and Related Transformations

N-H insertion reactions represent a powerful tool for the formation of carbon-nitrogen bonds, and the amino group of this compound is a suitable nucleophile for such transformations. These reactions typically involve the reaction of the amine with a metal carbene, most commonly generated from a diazo compound in the presence of a rhodium(II) catalyst.

While specific studies on the N-H insertion reactions of this compound are not extensively documented in the literature, the reactivity of analogous aminobenzenesulfonamides provides significant insight. For instance, the insertion of metal carbenes into the anilinic N-H bond of unprotected aminobenzenesulfonamides has been successfully employed to generate a library of primary sulfonamides. mdpi.com This transformation highlights the feasibility of utilizing the amino group of such compounds for the construction of new C-N bonds. The general mechanism for a rhodium-catalyzed N-H insertion involves the formation of a rhodium carbene intermediate, which then reacts with the amine.

Rhodium(II)-catalyzed N-H insertion reactions are known for their efficiency and broad substrate scope, accommodating various amines, including anilines, amides, and enamines. researchgate.net These reactions can be performed under mild conditions and often exhibit high selectivity. The development of amphiphilic polymeric nanoparticles has even enabled rhodium-catalyzed N-H insertion reactions to be carried out in living cells, demonstrating the versatility of this methodology. researchgate.net

The following table summarizes representative rhodium-catalyzed N-H insertion reactions with substrates analogous to this compound.

| Catalyst | Diazo Compound | Amine Substrate | Product Type | Reference |

| Rh₂(OAc)₄ | Ethyl 2-diazo-3-oxobutanoate | Sulfanilamide | N-Substituted Sulfanilamide | mdpi.com |

| Rh₂(OAc)₄ | Methyl phenyldiazoacetate | Aniline (B41778) | α-Amino Ester | nih.gov |

| Rhodium(II) carboxylates | 1-Sulfonyl-1,2,3-triazoles | Alkanes | β-Chiral Sulfonamides | researchgate.net |

Functionalization of the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) in this compound offers another site for chemical modification. The acidic nature of the sulfonamide protons allows for deprotonation and subsequent reaction with various electrophiles, enabling the synthesis of a wide range of N-substituted derivatives.

Derivatization at the sulfonamide nitrogen can significantly alter the chemical and physical properties of the parent molecule. For example, methylation of the sulfonamide nitrogen using reagents like (trimethylsilyl)diazomethane has been utilized for the purpose of nitrogen stable isotope analysis of sulfonamide drugs. rsc.orgnih.gov This method allows for precise tracking of these compounds in various environments.

The functionalization of the sulfonamide nitrogen is not limited to methylation. A broader range of transformations can be envisaged, drawing from the extensive chemistry of sulfonamides. These include alkylation, arylation, and acylation reactions. The development of new synthetic methods has also unlocked more complex derivatizations. For instance, sulfondiimidamides, which are analogs of sulfonamides, can be selectively functionalized at their nitrogen atoms through reactions such as cyanation, sulfonylation, and acylation, showcasing the potential for diverse modifications at the sulfur-nitrogen core. nih.gov

The following table presents examples of functionalization reactions at the sulfonamide nitrogen of related compounds.

| Reagent | Sulfonamide Substrate | Reaction Type | Product | Reference |

| (Trimethylsilyl)diazomethane | Sulfamethoxazole | Methylation | N-Methylsulfamethoxazole | rsc.orgnih.gov |

| Acyl chloride | Sulfondiimidamide | Acylation | N-Acylsulfondiimidamide | nih.gov |

| Isocyanate | Sulfondiimidamide | Carbamoylation | N-Carbamoylsulfondiimidamide | nih.gov |

Intramolecular Cyclization Reactions

The ortho-disposed amino and sulfonamide groups in this compound make it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions lead to the formation of novel ring systems with potential applications in medicinal chemistry and materials science.

A prominent class of fused heterocycles that can be synthesized from 2-aminobenzenesulfonamide (B1663422) derivatives are the benzothiadiazine-1,1-dioxides. These compounds are of significant interest due to their diverse biological activities. nih.gov The synthesis of these heterocyclic systems can be achieved through various synthetic strategies, often involving the reaction of the 2-aminobenzenesulfonamide with a suitable one-carbon or two-carbon synthon, followed by cyclization.

For example, the condensation of 2-aminobenzenesulfonamides with reagents like urea (B33335) or isocyanates at elevated temperatures has been a traditional method for constructing the 1,2,4-benzothiadiazine-1,1-dioxide core. nih.gov More contemporary methods involve tandem reactions, such as the reaction of o-azidobenzenesulfonamides with ethyl carbonochloridate, which proceeds through an intramolecular aza-Wittig reaction to yield 3-ethoxy-1,2,4-benzothiadiazine-1,1-dioxides. nih.govacs.org These can then be hydrolyzed to the corresponding benzothiadiazin-3-one-1,1-dioxides. Another approach involves the zinc-catalyzed oxidative transformation of 2-aminobenzenesulfonamide with benzyl (B1604629) alcohols or aldehydes to produce various benzothiadiazine-1,1-dioxides. nih.gov

The fluorine substituent at the 6-position of the this compound scaffold is expected to influence the reactivity and electronic properties of the resulting fused heterocyclic systems. The electron-withdrawing nature of fluorine can impact the acidity of the N-H protons and the nucleophilicity of the amino group, thereby affecting the conditions required for cyclization and the stability of the final products. rsc.org

The following table provides examples of fused heterocyclic systems synthesized from 2-aminobenzenesulfonamide analogs.

| Reactant(s) | Heterocyclic Product | Synthetic Method | Reference |

| 2-Aminobenzamide, Benzyl alcohol | Quinazolinone | Zinc-catalyzed oxidative transformation | nih.gov |

| 2-Aminobenzenesulfonamide, Benzyl alcohol | Benzothiadiazine-1,1-dioxide | Zinc-catalyzed oxidative transformation | nih.gov |

| o-Azidobenzenesulfonamide, Ethyl carbonochloridate | 3-Ethoxy-1,2,4-benzothiadiazine-1,1-dioxide | Intramolecular aza-Wittig reaction | nih.govacs.org |

| Aniline derivative, Chlorosulfonyl isocyanate | 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide | Cyclization with Lewis acids | nih.gov |

The investigation of cyclization pathways and regioselectivity is crucial for controlling the outcome of reactions that form fused heterocyclic systems. In the case of substituted 2-aminobenzenesulfonamides, the nature and position of substituents on the aromatic ring can direct the cyclization to afford specific regioisomers.

While specific studies on the cyclization of this compound are limited, the principles of regioselectivity can be inferred from related systems. For instance, in the synthesis of iminohydantoins from isocyanoacetamides, the substituent on the amide nitrogen was found to control the regioselectivity of the cyclization, leading to either 4-iminohydantoins or 2-iminohydantoins. This highlights the significant role that even remote functional groups can play in directing the course of a cyclization reaction.

The fluorine atom in this compound is positioned ortho to the amino group and meta to the sulfonamide group. Its strong electron-withdrawing inductive effect can influence the electron density at different positions of the aromatic ring, potentially affecting the regioselectivity of electrophilic or nucleophilic attack during the cyclization process. For example, in the synthesis of benzothiadiazole-based dyes, the introduction of fluorine atoms was found to alter the electronic properties and the light absorption characteristics of the molecules. rsc.org A similar effect can be anticipated in the cyclization of this compound, potentially leading to different reactivity or product distributions compared to its non-fluorinated analog.

Further research, including computational studies, would be beneficial to fully elucidate the cyclization pathways and predict the regioselectivity in reactions involving this compound.

Mechanistic Investigations of Reactions Involving this compound

A thorough understanding of the reaction mechanisms is fundamental for optimizing reaction conditions, predicting product outcomes, and designing novel transformations. For reactions involving this compound, mechanistic studies would focus on elucidating the step-by-step pathway of the transformation, identifying key intermediates, and determining the rate-limiting step.

The elucidation of reaction pathways often involves a combination of experimental techniques and computational modeling. Kinetic studies, for example, can provide valuable information about the rate of a reaction and its dependence on the concentration of reactants and catalysts. This can help to identify the species involved in the rate-determining step.

In the context of the intramolecular cyclization of 2-aminobenzenesulfonamide derivatives to form benzothiadiazine-1,1-dioxides, a plausible mechanism for the reaction of o-azidobenzenesulfonamides involves the initial formation of an iminophosphorane intermediate, followed by an intramolecular aza-Wittig reaction. nih.gov The rate-determining step in such a sequence could be either the formation of the iminophosphorane or the subsequent cyclization. Isotopic labeling studies and detailed kinetic analysis would be required to definitively establish the rate-limiting step.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. They can be used to calculate the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway. For instance, a computational study on the Pictet-Spengler reaction catalyzed by strictosidine (B192452) synthase was able to elucidate the detailed reaction mechanism and the origins of enantioselectivity. A similar computational approach could be applied to the cyclization of this compound to understand the influence of the fluorine substituent on the reaction barrier and the stability of intermediates.

The following table outlines general approaches used in mechanistic investigations of related chemical transformations.

| Mechanistic Question | Investigative Technique | Information Obtained | Reference |

| Reaction Pathway | Isolation and characterization of intermediates | Identification of key species in the reaction sequence | nih.gov |

| Rate-Determining Step | Kinetic studies (e.g., monitoring reaction progress over time) | Determination of the slowest step in the reaction | nih.gov |

| Role of Substituents | Hammett plots and related linear free-energy relationships | Correlation of substituent electronic effects with reaction rates | |

| Transition State Structure | Computational modeling (e.g., DFT) | Visualization and energy calculation of the highest energy point on the reaction coordinate |

Characterization and Trapping of Reactive Intermediates

The study of reactive intermediates is crucial for understanding the reaction mechanisms involving this compound. While direct studies on this specific compound are limited, insights can be drawn from analogous systems and related reactions. The transient nature of these intermediates often necessitates their characterization through trapping experiments or spectroscopic analysis under specific reaction conditions.

In reactions where a benzyne (B1209423) intermediate might be postulated, trapping agents such as furan (B31954) or cyclopentadiene (B3395910) could be employed to form Diels-Alder adducts, providing evidence for the existence of this highly reactive species. Spectroscopic techniques like transient absorption spectroscopy could potentially be used to observe short-lived intermediates directly.

For reactions involving radical intermediates, electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for their detection and characterization. nih.gov Spin trapping agents can be utilized to convert highly reactive radicals into more stable radical adducts that are more readily detectable by EPR. Chemical trapping experiments, where a radical scavenger is introduced to the reaction mixture, can also provide indirect evidence for the presence of radical intermediates by observing the formation of trapped products or the inhibition of the main reaction pathway. acs.org

Mechanistic Role of N-Fluorobenzenesulfonimide (NFSI) in Related Aminofluorination and Amidation Processes

N-Fluorobenzenesulfonimide (NFSI) is a versatile reagent that can act as a source of both electrophilic fluorine and nitrogen in various chemical transformations. rsc.orgnih.govrsc.org Its role is highly dependent on the reaction conditions, including the catalyst, solvent, and substrate. nih.govbeilstein-journals.org Understanding the mechanistic behavior of NFSI is essential for predicting and controlling the outcomes of reactions involving sulfonamides like this compound.

In aminofluorination reactions , NFSI is often used in conjunction with a transition metal catalyst, such as palladium or copper. rsc.orgoup.com The reaction mechanism can vary depending on the metal used. For instance, with a palladium catalyst, the reaction may proceed through a Pd(II)/Pd(IV) cycle involving the oxidative addition of NFSI to the palladium center. nih.gov In contrast, copper-catalyzed reactions are proposed to involve the generation of a nitrogen-centered radical (imidyl radical) from NFSI. oup.com This radical then adds to the unsaturated substrate, followed by a fluorine transfer step. oup.com The regioselectivity of the aminofluorination can be influenced by the choice of the metal catalyst, highlighting the distinct mechanistic pathways. oup.com

In amidation processes , NFSI can also serve as a nitrogen source. rsc.org Transition-metal-free amidation reactions of electron-rich arenes with NFSI have been reported to proceed via an electrophilic aromatic substitution pathway. rsc.orgnih.gov In these cases, NFSI acts as an electrophilic nitrogen source. rsc.org Computational studies suggest a three-step mechanism involving substitution, addition, and elimination. rsc.orgnih.gov The reaction can also be promoted by a base or involve radical intermediates, particularly in the amidation of heterocycles. rsc.org The versatility of NFSI is further demonstrated in mechanochemical reactions where it can participate in amidation, fluorination, and sulfonylation. beilstein-journals.org

Table 1: Mechanistic Pathways of NFSI in Aminofluorination and Amidation

| Reaction Type | Catalyst/Conditions | Proposed Intermediate(s) | Role of NFSI |

| Aminofluorination | Palladium | Pd(IV) intermediate | Oxidant and fluorine/nitrogen source |

| Aminofluorination | Copper | Imidyl radical | Nitrogen radical precursor |

| Amidation | Transition-metal-free, heat | σ-complex | Electrophilic nitrogen source |

| Amidation | Base-mediated | Radical species | Nitrogen radical precursor |

Comprehensive Derivatization and Functionalization Strategies

The structural modification of this compound can be achieved through derivatization of its functional groups or by elaboration of the aromatic ring, opening avenues for the synthesis of new compounds with diverse properties.

Modification at the Amino and Sulfonamide Functional Groups

The presence of both an amino group and a sulfonamide group in this compound offers multiple sites for chemical modification.

The amino group is nucleophilic and can undergo a variety of reactions. Alkylation, acylation, and sulfonylation are common transformations to introduce new substituents. nih.gov For instance, reaction with acyl chlorides or anhydrides would yield the corresponding N-acylated derivatives. Similarly, reaction with sulfonyl chlorides would lead to the formation of disulfonimides. The amino group can also be a handle for the introduction of various functionalities through reactions like diazotization followed by Sandmeyer or related reactions, although the presence of the activating amino group and the deactivating sulfonamide and fluoro groups would influence the reactivity and regioselectivity. Derivatization with fluorogenic reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used for analytical purposes. nih.gov

The sulfonamide moiety also presents opportunities for derivatization. The N-H bond of the sulfonamide is acidic and can be deprotonated to form a nucleophilic anion. This anion can then be reacted with various electrophiles. For example, alkylation of the sulfonamide nitrogen can provide N-substituted sulfonamides. It is important to consider the relative reactivity of the amino and sulfonamide protons when planning selective derivatization. In many cases, the amino group is more nucleophilic and will react preferentially.

Table 2: Potential Derivatization Reactions at the Functional Groups

| Functional Group | Reagent Type | Product Type |

| Amino | Acyl chloride/anhydride | N-Acyl derivative |

| Amino | Sulfonyl chloride | N-Sulfonyl derivative |

| Amino | Alkyl halide | N-Alkyl derivative |

| Sulfonamide | Alkyl halide (with base) | N-Alkylsulfonamide |

Elaboration of the Fluorinated Aromatic Ring for Structural Diversity

The fluorinated aromatic ring of this compound can be further functionalized to create structural diversity. The existing substituents—amino, fluoro, and sulfonamide groups—will direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director. The fluoro atom is a deactivating group but also an ortho-, para-director. The sulfonamide group is a deactivating group and a meta-director. The interplay of these directing effects will determine the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions. Generally, the positions ortho and para to the strongly activating amino group would be the most likely sites for substitution.

Nucleophilic aromatic substitution (SNAr) is another potential pathway for functionalization, particularly for the displacement of the fluorine atom. The success of SNAr reactions depends on the presence of strong electron-withdrawing groups on the ring and a good nucleophile. While the sulfonamide group is electron-withdrawing, the amino group is strongly electron-donating, which may disfavor classical SNAr at the fluorine-bearing carbon. However, under specific conditions or with certain catalysts, substitution might be achievable. nih.gov

Modern cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, could also be employed to introduce new carbon-carbon or carbon-heteroatom bonds to the aromatic ring. This would likely require prior conversion of one of the ring hydrogens to a halide or another suitable coupling partner.

Spectroscopic and Structural Characterization Methodologies for 2 Amino 6 Fluorobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra are fundamental for the initial structural assessment of 2-Amino-6-fluorobenzenesulfonamide. The ¹H, ¹³C, and ¹⁹F NMR spectra each offer a unique and complementary perspective on the molecule's composition.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the amino (-NH₂), fluoro (-F), and sulfonamide (-SO₂NH₂) substituents. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups would typically appear as broad singlets, and their chemical shifts can be variable due to hydrogen bonding and solvent effects. orgchemboulder.cominflibnet.ac.in

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound is expected to show six distinct signals for the aromatic carbons, as their chemical shifts are influenced by the attached substituents (-F, -NH₂, -SO₂NH₂). The carbon atom bonded to the fluorine (C-F) would exhibit a large coupling constant (¹JCF), resulting in a characteristic splitting pattern. The chemical shifts of the aromatic carbons generally range from 100 to 150 ppm. researchgate.netucl.ac.uk

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. chemrxiv.orgnih.gov It provides a direct observation of the fluorine nucleus. For this compound, a single signal would be expected, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine nucleus and adjacent protons (³JHF) would result in splitting of this signal, providing further structural confirmation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table outlines the predicted chemical shift ranges for the different nuclei in this compound, based on typical values for similar structural motifs. orgchemboulder.cominflibnet.ac.inpdx.edulibretexts.orgchemicalbook.com

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) | Notes |

| ¹H NMR | |||

| Aromatic-H | 6.5 - 8.0 | Doublet, Triplet | Exact shifts and coupling depend on position relative to substituents. |

| -NH₂ (Amino) | 1.0 - 5.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| -SO₂NH₂ | Variable | Broad Singlet | Chemical shift is highly variable. |

| ¹³C NMR | |||

| Aromatic C-F | 150 - 165 | Doublet (due to ¹JCF) | The C-F bond causes a significant downfield shift and a large C-F coupling constant. |

| Aromatic C-NH₂ | 140 - 150 | Singlet | |

| Aromatic C-SO₂NH₂ | 135 - 145 | Singlet | |

| Aromatic C-H | 110 - 130 | Singlet | |

| ¹⁹F NMR | |||

| Ar-F | -100 to -130 | Multiplet | Shift relative to a standard (e.g., CFCl₃). Will be split by neighboring protons. |

While 1D NMR provides primary structural data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. emerypharma.commnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. researchgate.netyoutube.comlibretexts.org For this compound, COSY would show cross-peaks between the adjacent protons on the aromatic ring, allowing for the definitive assignment of their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). columbia.edulibretexts.org This technique is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, and more readily assigned, proton signals. The aromatic C-H signals in the ¹³C spectrum would be identified through their correlation with the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edulibretexts.orgresearchgate.netnih.gov HMBC is critical for piecing together the molecular skeleton. For instance, it would show correlations from the aromatic protons to the carbon atoms bearing the substituents (C-F, C-NH₂, C-SO₂NH₂), confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While more critical for larger molecules with complex stereochemistry, NOESY can help confirm the ortho relationship of the substituents by showing spatial proximity between, for example, the amino protons and a neighboring aromatic proton.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent method for identifying the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.orglibretexts.orgyoutube.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The primary amine group (-NH₂) typically shows two distinct stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. libretexts.orgresearchgate.net The sulfonamide group (-SO₂NH₂) also has characteristic N-H stretching bands in a similar region, as well as strong asymmetric and symmetric S=O stretching absorptions between 1300 and 1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively. The C-F bond stretch usually appears as a strong band in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also expected.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | ~3250 - 3350 | Medium |

| S=O Stretch (asymmetric) | ~1310 - 1370 | Strong | |

| S=O Stretch (symmetric) | ~1140 - 1180 | Strong | |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

| C=C Stretch | ~1450 - 1600 | Medium to Weak | |

| Fluoro (-F) | C-F Stretch | ~1000 - 1300 | Strong |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. nih.govpsu.edu It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic rings. rsc.orgnih.gov For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the symmetric stretching of the sulfonyl (S=O) group. nih.govrsc.org This technique is highly valuable for confirming the presence and substitution pattern of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.govnih.gov The absorption spectrum is influenced by the presence of chromophores, which are the parts of the molecule that absorb light. In this compound, the substituted benzene ring acts as the primary chromophore. The presence of the amino and sulfonamide groups, which are auxochromes, modifies the absorption maxima (λ_max) and intensity. The UV-Vis spectrum is expected to show characteristic absorption bands in the 200-400 nm range, corresponding to π → π* transitions within the aromatic system. nih.govsielc.comnist.gov The exact position of these bands can be influenced by the solvent used for the analysis. nih.gov

Spectroscopic and Structural Characterization of this compound

An in-depth analysis of this compound, a significant fluorinated aromatic sulfonamide, necessitates a comprehensive suite of spectroscopic and structural characterization methods. These techniques provide crucial insights into the molecule's electronic properties, precise mass, three-dimensional geometry, and the non-covalent interactions governing its crystal lattice. This article details the specific methodologies employed for its characterization.

The electronic absorption properties of this compound are primarily investigated using UV-Visible spectroscopy. The chromophores within the molecule—the substituted benzene ring, the amino group (-NH₂), and the sulfonamide group (-SO₂NH₂)—give rise to characteristic absorption bands in the UV region. The benzene ring itself is a primary chromophore, and its absorption is modulated by the attached auxochromes (the amino group) and the electron-withdrawing sulfonamide and fluoro groups.

The amino group, acting as an auxochrome, typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π → π* transitions of the benzene ring. nih.gov Conversely, the strongly electron-withdrawing sulfonamide and fluorine substituents can induce a hypsochromic (blue) shift. The interplay of these electronic effects determines the final position and intensity of the absorption maxima (λmax).

The absorption spectrum is expected to show characteristic peaks for the aromatic system. nih.gov The electronic transitions are generally π → π* and n → π*, originating from the aromatic ring and the lone pairs of electrons on the nitrogen and oxygen atoms of the amino and sulfonamide groups, respectively. nih.gov Solvent polarity can also influence the position of these bands; polar solvents may stabilize the ground or excited states differently, leading to shifts in λmax. nih.gov

A typical representation of UV-Vis spectral data is provided in the table below, illustrating the type of information gathered from such an analysis.

Table 1: Representative Electronic Absorption Data

| Transition | Expected λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* | ~240-260 | > 5000 | Ethanol |

| π → π* | ~280-300 | ~1000-3000 | Ethanol |

Note: The values presented are illustrative and can vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places. This accuracy allows for the determination of the exact elemental composition of the molecule, thereby confirming its molecular formula (C₆H₇FN₂O₂S).

For this compound, the calculated monoisotopic mass is compared against the experimentally measured mass. The minuscule difference between these two values, usually in the range of parts per million (ppm), provides strong evidence for the compound's identity and purity.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇FN₂O₂S |

| Calculated Mass (Monoisotopic) | 190.0216 Da |

| Observed Mass [M+H]⁺ | Value would be determined experimentally |

The observed mass and mass error are determined from the HRMS experiment.

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive three-dimensional structure of this compound in the solid state. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to build a precise model of the electron density within the crystal, from which the exact positions of all atoms can be determined.

SC-XRD analysis yields critical information, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsion angles: The dihedral angles that describe the conformation of the molecule.

This data allows for the complete elucidation of the molecule's geometry, confirming the substitution pattern on the benzene ring and the spatial arrangement of the amino and sulfonamide functional groups.

Table 3: Illustrative Crystallographic Parameters from SC-XRD

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the crystal's unit cell |

| Bond Length (C-F) | ~1.35 Å |

| Bond Length (S-N) | ~1.63 Å |

Note: The values are typical and would be precisely determined by the SC-XRD experiment.

The data from SC-XRD is also used to analyze how molecules of this compound pack together in the crystal lattice. This packing is dictated by various intermolecular forces. nih.gov

Hydrogen Bonding: The amino (-NH₂) and sulfonamide (-SO₂NH₂) groups are potent hydrogen bond donors and acceptors. libretexts.org The hydrogen atoms on the nitrogen can form strong N-H···O hydrogen bonds with the oxygen atoms of the sulfonamide group of a neighboring molecule. libretexts.orgyoutube.com Similarly, N-H···N interactions are also possible. nih.gov These hydrogen bonds often create extensive networks, such as chains or sheets, which are fundamental to the stability of the crystal structure. nih.gov An intramolecular hydrogen bond between the ortho-positioned amino group and the sulfonamide group (N-H···O) is also possible, forming a stable six-membered ring. sapub.orgrsc.org

Elemental analysis provides a fundamental confirmation of the mass percentages of carbon, hydrogen, and nitrogen in this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₆H₇FN₂O₂S). A close agreement between the found and calculated values, typically within a ±0.4% margin, validates the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for C₆H₇FN₂O₂S

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 37.89 | Value would be determined experimentally |

| Hydrogen (H) | 3.71 | Value would be determined experimentally |

| Nitrogen (N) | 14.73 | Value would be determined experimentally |

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Fluorobenzenesulfonamide

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For a flexible molecule such as 2-Amino-6-fluorobenzenesulfonamide, which has rotatable bonds, this extends to a conformational analysis to identify the various low-energy shapes (conformers) it can adopt.

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, offering a favorable balance between accuracy and computational cost. researchgate.netresearchgate.net The B3LYP hybrid functional is a widely used method for such studies, as it incorporates both Hartree-Fock and DFT principles to reliably predict molecular geometries and energies for organic compounds, including sulfonamides. researchgate.netnih.gov

The choice of a basis set is crucial as it defines the set of mathematical functions used to build the molecular orbitals.

B3LYP/6-31G : This combination is often used for initial geometry optimizations and conformational searches. The 6-31G basis set, also known as 6-31G(d), is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the bonding in molecules with heteroatoms like sulfur and oxygen. nih.govreddit.com

B3LYP/6-311G+(d,p) : For more refined energy calculations and final optimizations, a larger basis set like 6-311G+(d,p) is often employed. researchgate.netresearchgate.net This triple-split valence basis set includes diffuse functions (+) to better describe lone pairs and anions, and polarization functions on both heavy atoms (d) and hydrogen atoms (p), leading to more accurate results. researchgate.net

These methods are used to locate stationary points on the potential energy surface of the molecule, corresponding to its various possible conformations.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations derived directly from theoretical principles without the use of experimental data. researchgate.net While DFT itself is technically a form of ab initio calculation, the term is also often used to refer to wavefunction-based methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). These methods, particularly MP2, can offer a higher level of theory for calculating electron correlation effects, which can be important for refining the relative energies of different conformers. researchgate.net A comprehensive study might compare DFT results with those from ab initio methods to ensure the reliability of the predicted structures and energies.

A systematic conformational search for this compound would involve rotating the key dihedral angles, such as those around the C-S and S-N bonds. Each resulting geometry would be optimized to find the nearest local energy minimum. The final output is a set of stable conformers and their relative energies. The conformer with the lowest energy is the global minimum and represents the most likely structure of the molecule in the gas phase. The energy differences between conformers are critical, as they determine the population distribution of each conformer at a given temperature.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A (Global Minimum) | [Illustrative Values] | 0.00 |

| Conformer B | [Illustrative Values] | [Calculated Value > 0] |

| Conformer C | [Illustrative Values] | [Calculated Value > 0] |